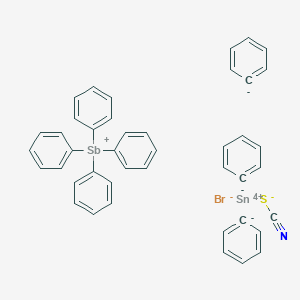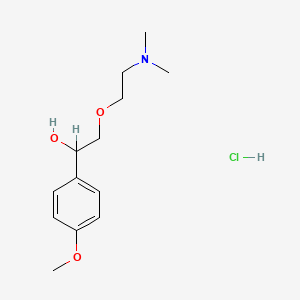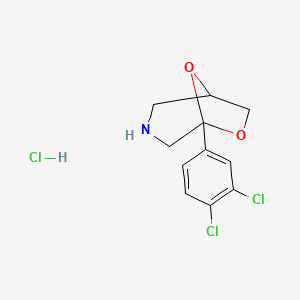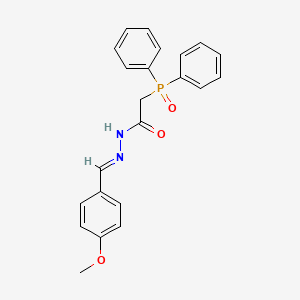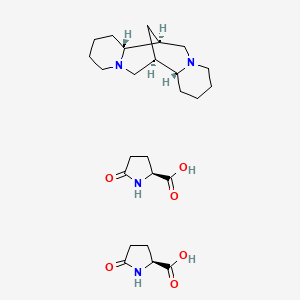
N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide is an organic compound that belongs to the class of sulphonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide typically involves a multi-step process. One common method includes the reaction of N-phenylbenzenesulphonamide with butyl bromide in the presence of a base such as potassium carbonate to form N-butyl-N-phenylbenzenesulphonamide. This intermediate is then reacted with cyanoacetic acid in the presence of a dehydrating agent like phosphorus oxychloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulphonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the cyanoacetyl and phenyl groups.
Reduction: Reduced forms of the cyanoacetyl group.
Substitution: Substituted sulphonamide derivatives.
Aplicaciones Científicas De Investigación
N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulphonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
- N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide
- This compound derivatives
- Other sulphonamides with similar structures
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the cyanoacetyl group enhances its reactivity, while the butyl and phenylbenzenesulphonamide moieties contribute to its stability and solubility.
Propiedades
Número CAS |
94158-19-7 |
|---|---|
Fórmula molecular |
C19H20N2O3S |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
N-butyl-3-(2-cyanoacetyl)-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C19H20N2O3S/c1-2-3-14-21(17-9-5-4-6-10-17)25(23,24)18-11-7-8-16(15-18)19(22)12-13-20/h4-11,15H,2-3,12,14H2,1H3 |
Clave InChI |
MAPSJZHIZMKNOG-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






